13-oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic Acid
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Overview
Description
2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[821]tridecan-4-yl]acetic acid is a complex organic compound with the molecular formula C13H22N4O5 This compound is characterized by its unique bicyclic structure, which includes a tetrazabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the tetrazabicyclo core, followed by the introduction of the carboxymethyl and acetic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carboxyl or hydroxyl groups, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic acid
- 2,2′-(13-Oxo-1,4,7,10-tetraazabicyclo[8.2.1]tridecane-4,7-diyl)diacetic acid
Uniqueness
2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[821]tridecan-4-yl]acetic acid stands out due to its specific functional groups and the unique arrangement of atoms within its bicyclic structure
Properties
IUPAC Name |
2-[7-(carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5/c18-11(19)9-14-1-2-15(10-12(20)21)4-6-17-8-7-16(5-3-14)13(17)22/h1-10H2,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSLQCINSTWPIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN2CCN(C2=O)CCN1CC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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